molecular formula C11H15NO2 B137062 Methyl (1-phenylpropyl)carbamate CAS No. 141178-32-7

Methyl (1-phenylpropyl)carbamate

Cat. No. B137062
CAS RN: 141178-32-7
M. Wt: 193.24 g/mol
InChI Key: IZQCUJAWSPXOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1-phenylpropyl)carbamate, also known as fenobucarb, is a carbamate insecticide that is widely used in agriculture to control pests. It was first synthesized in 1957 and has been used for over 50 years due to its effectiveness and low toxicity to humans and animals.

Mechanism Of Action

Methyl (1-phenylpropyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine, a neurotransmitter, at the synapses, which results in overstimulation of the nervous system and ultimately death. The mechanism of action is similar to other carbamate and organophosphate insecticides.
Biochemical and Physiological Effects
Methyl (1-phenylpropyl)carbamate has been shown to have low toxicity to humans and animals, with no significant adverse effects reported at normal exposure levels. However, it can cause irritation to the skin and eyes, and inhalation of high concentrations can cause respiratory distress. In addition, it has been shown to have negative effects on non-target organisms such as bees, earthworms, and fish.

Advantages And Limitations For Lab Experiments

Methyl (1-phenylpropyl)carbamate has several advantages for laboratory experiments, including its low cost, high purity, and wide availability. It is also relatively stable and easy to handle. However, it has limitations in terms of its selectivity and specificity, as it can affect a wide range of organisms and has a non-specific mode of action.

Future Directions

There are several future directions for research on methyl (1-phenylpropyl)carbamate, including the development of new formulations and delivery systems that improve its efficacy and reduce its impact on non-target organisms. In addition, there is a need for further studies on its effects on human health and the environment, as well as its potential use in integrated pest management strategies. Finally, there is a need for the development of alternative insecticides that are more selective and less harmful to the environment.

Synthesis Methods

Methyl (1-phenylpropyl)carbamate is synthesized by reacting methyl isocyanate with 1-phenylpropylamine in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields the desired product in high purity. The synthesis method is relatively simple and cost-effective, which makes it a popular choice for large-scale production.

Scientific Research Applications

Methyl (1-phenylpropyl)carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used to control a wide range of pests, including aphids, mites, and whiteflies, in various crops such as cotton, rice, and vegetables. In addition, it has been used in public health programs to control mosquito populations that transmit diseases such as malaria and dengue fever.

properties

CAS RN

141178-32-7

Product Name

Methyl (1-phenylpropyl)carbamate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl N-(1-phenylpropyl)carbamate

InChI

InChI=1S/C11H15NO2/c1-3-10(12-11(13)14-2)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3,(H,12,13)

InChI Key

IZQCUJAWSPXOJX-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)NC(=O)OC

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)OC

Origin of Product

United States

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